

PRN694: A Covalent Inhibitor of ITK and RLK - A Technical Guide

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Compound of Interest

Compound Name: PRN694

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Abstract

PRN694 is a novel, potent, and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key Tec family kinases critical for T-cell and Natural Killer (NK) cell signaling.[1] By forming an irreversible covalent bond with specific cysteine residues within the ATP-binding site of ITK (Cys442) and RLK (Cys350), **PRN694** effectively blocks their kinase activity.[2] This inhibition leads to the attenuation of downstream signaling pathways, resulting in reduced T-cell and NK-cell activation, proliferation, and pro-inflammatory cytokine release.[1][3] Preclinical studies have demonstrated the potential of **PRN694** as a therapeutic agent for T-cell or NK-cell mediated inflammatory, autoimmune, and malignant diseases.[3][4] This technical guide provides a comprehensive overview of the core data and methodologies associated with the preclinical characterization of **PRN694**.

Mechanism of Action

PRN694 was developed through a combination of covalent targeting technology and structure-based drug design to achieve high potency and selectivity.[4] Its mechanism of action relies on the formation of a covalent bond with a non-catalytic cysteine residue present in the ATP-binding pocket of ITK and RLK.[2] This irreversible binding provides an extended target residence time, leading to durable pharmacodynamic effects that outlast the plasma half-life of the compound.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of **PRN694** has been quantified through various in vitro kinase assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Potency of **PRN694** against Tec Family Kinases

Kinase	IC50 (nM)
ITK	0.3[4]
RLK	1.3[4]
TEC	>100
BTK	>100
BMX	>100

Table 2: Covalent Inhibitor Kinetic Parameters for **PRN694**

Kinase	k _{inact} /K _i (μM ⁻¹ s ⁻¹)
ITK	4.7[5]
RLK	0.46[5]

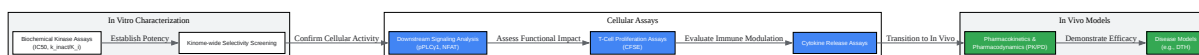
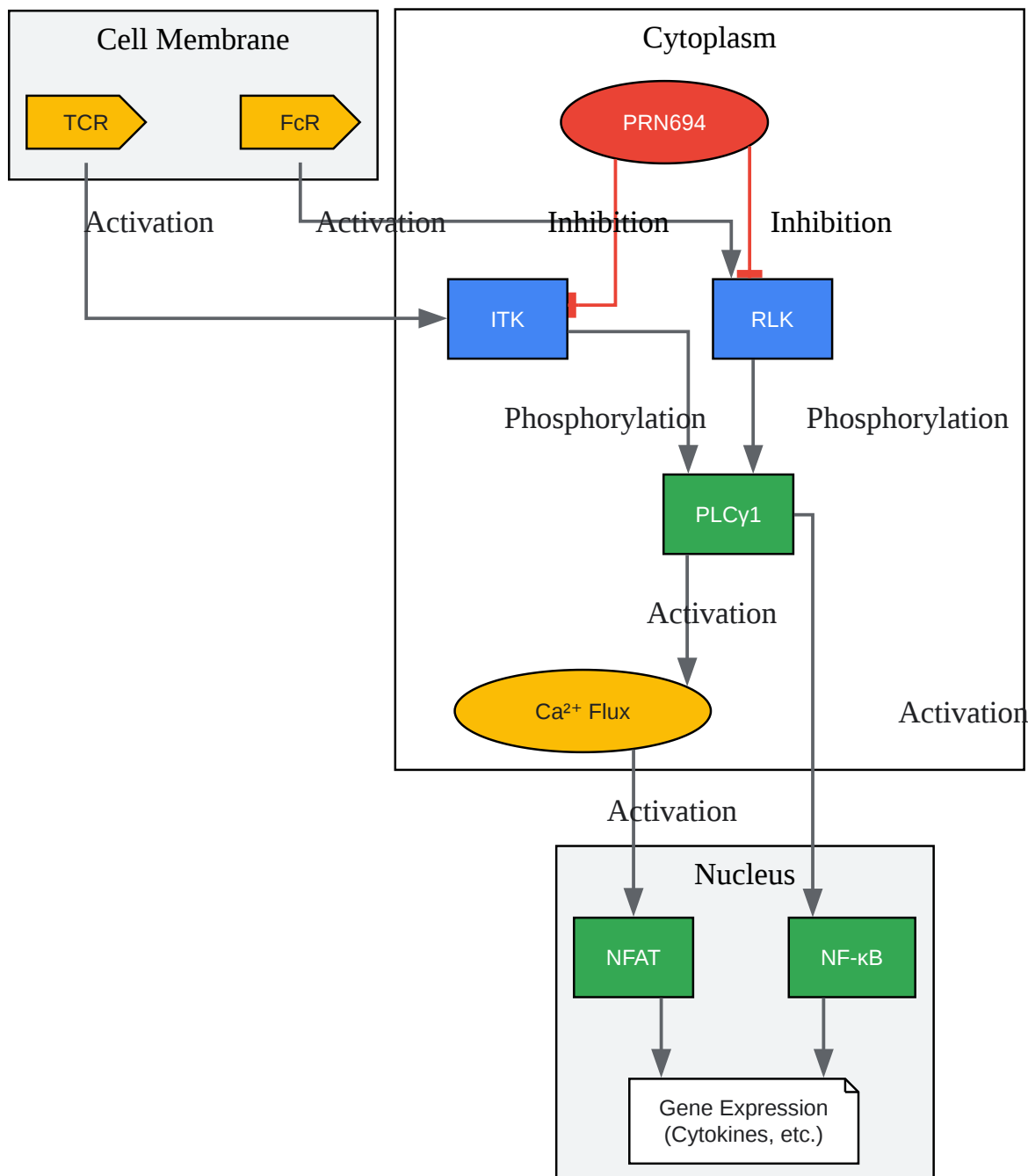
Table 3: Selectivity of **PRN694** against a Broader Kinase Panel

A screen of **PRN694** at a concentration of 1 μM against a panel of 250 kinases revealed that only a small number of kinases were inhibited by more than 90%.^[1] Notably, these were non-TEC family kinases that do not possess a cysteine residue susceptible to covalent binding in the same position as ITK and RLK, suggesting that their inhibition would be transient in vivo.^[1]

Signaling Pathways

ITK and RLK are crucial downstream mediators of the T-cell receptor (TCR) and Fc receptor (FcR) signaling pathways in T-cells and NK cells, respectively.^[1] Upon receptor engagement, these kinases are activated and subsequently phosphorylate and activate phospholipase Cy1

(PLCy1).[1] This leads to a cascade of downstream events, including calcium mobilization and the activation of transcription factors such as NFAT and NF- κ B, which are essential for T-cell activation, cytokine production, and proliferation.[1] **PRN694**, by inhibiting ITK and RLK, effectively blocks these downstream signaling events.[1]



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